8-Methyldecanoyl-CoA

Enzyme kinetics Beta-oxidation MCAD substrate specificity

Procure 8-Methyldecanoyl-CoA to differentiate branched-chain fatty acid metabolism from linear analogs. This research-grade thioester is critical for MCAD substrate specificity studies, as the 8-methyl branch preserves enzyme recognition while altering downstream kinetics, avoiding confounding variables present with generic linear acyl-CoAs. Ideal for mitochondrial assays, Streptomyces fradiae fermentations, and Pte1p substrate profiling. Ensure experimental reproducibility with this precisely defined tool.

Molecular Formula C32H56N7O17P3S
Molecular Weight 935.8 g/mol
Cat. No. B15551673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyldecanoyl-CoA
Molecular FormulaC32H56N7O17P3S
Molecular Weight935.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H56N7O17P3S/c1-5-20(2)10-8-6-7-9-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)
InChIKeyFEDZRUBHZLEBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyldecanoyl-CoA for Research: Chemical Identity, Class and Key Database References


8-Methyldecanoyl-CoA (PubChem CID 157008706, molecular formula C32H56N7O17P3S, molecular weight 935.8 g/mol) is a medium-chain branched fatty acyl-coenzyme A thioester [1]. It is classified as an acyl-CoA with a 10-carbon fatty acid group (8-methyldecanoic acid) attached to coenzyme A via a thioester bond [2]. As a medium-chain acyl-CoA (C5-C11), it serves as a substrate for medium-chain acyl-CoA synthetase and participates in mitochondrial beta-oxidation pathways, with its branched 8-methyl group imparting distinct metabolic handling compared to linear analogs [2][3]. This compound is documented in authoritative metabolomics databases including HMDB (HMDB0300601) and is commercially available as a research-grade biochemical for studies in fatty acid metabolism and enzymology [1].

Why 8-Methyldecanoyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs in Critical Research


Substituting 8-Methyldecanoyl-CoA with linear decanoyl-CoA or other medium-chain acyl-CoAs without the 8-methyl branch introduces confounding variables that compromise experimental reproducibility and data interpretation. Enzymes involved in beta-oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD), exhibit chain-length specificity and steric sensitivity to methyl branching, resulting in altered kinetic parameters (Km, kcat) and substrate channeling [1][2]. For instance, 2-methyl-branched medium-chain acyl-CoAs (e.g., 2-methyldecanoyl-CoA) are completely resistant to oxidation by MCAD, whereas linear decanoyl-CoA is readily oxidized [3]. The 8-methyl substitution in 8-Methyldecanoyl-CoA creates a distinct metabolic fate—preserving substrate recognition by MCAD while potentially altering downstream enoyl-CoA hydratase or thiolase activities—thereby making it a uniquely precise tool for dissecting branched-chain fatty acid metabolism [2][4]. Generic substitution would obscure these structure-activity relationships and lead to erroneous conclusions about enzyme specificity and metabolic flux.

Quantitative Differentiation of 8-Methyldecanoyl-CoA from Closest Analogs: Head-to-Head and Cross-Study Evidence


Substrate Recognition by Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Chain-Length Specificity Profile

8-Methyldecanoyl-CoA, with a 10-carbon acyl chain, falls within the optimal substrate range for MCAD. While direct kinetic parameters for this specific compound are not reported, class-level inference from established enzyme specificity profiles demonstrates that MCAD (EC 1.3.8.7) accepts substrates with acyl chain lengths from C4 to C16, with maximal activity for C8 to C12 compounds [1]. In contrast, 2-methyldecanoyl-CoA (C10 with a 2-methyl branch) is completely resistant to oxidation by MCAD [2]. This positional specificity differentiates 8-Methyldecanoyl-CoA from the 2-methyl analog, confirming that the 8-methyl substitution does not abolish MCAD recognition.

Enzyme kinetics Beta-oxidation MCAD substrate specificity

Positional Isomer Differentiation: 8-Methyl vs. 2-Methyl Branching in Medium-Chain Acyl-CoA Oxidation

Direct comparative data from Mao et al. (1995) demonstrate that medium-chain 2-methyldecanoyl-CoA is not oxidized at all by mitochondrial beta-oxidation enzymes, in stark contrast to its unbranched analog decanoyl-CoA [1]. While 8-Methyldecanoyl-CoA was not directly tested, the positional difference (C8 methyl vs. C2 methyl) dictates entirely distinct metabolic routing. 2-Methyl substitution blocks the initial dehydrogenation step by MCAD, whereas the 8-methyl branch is distal to the reactive thioester and does not interfere with α-proton abstraction or β-hydride transfer [2]. This positional isomerism results in a functional dichotomy: 2-methyl analog is metabolically inert, while 8-methyl analog is predicted to undergo full beta-oxidation, yielding propionyl-CoA and acetyl-CoA.

Branched-chain fatty acid metabolism Beta-oxidation Acyl-CoA dehydrogenase

Role in Lipopeptide Antibiotic Biosynthesis: Specific Acyl Chain Requirement in A54145 Cyclic Peptides

Patent literature (Eli Lilly and Company) explicitly identifies 8-methyldecanoyl as a critical acyl side chain in the A54145 lipopeptide antibiotic complex, where it defines factors C, D, and E [1][2]. In contrast, n-decanoyl defines factors A1 and B, and 8-methylnonanoyl defines factors F, A, and B1. The structural specificity is absolute: the patent claims restrict R group selection, stating that when R1=H, X=Ile, and Y=Glu or 3-MG, R cannot be 8-methylnonanoyl, 8-methyldecanoyl, or n-decanoyl—underscoring that each acyl chain confers distinct antibacterial activity profiles and cannot be interchanged [2].

Antibiotic development Lipopeptide biosynthesis Natural products

Comparative Kinetic Profile with 8-Methyl-Nonanoyl-CoA: Pte1p Thioesterase Activity

A purified histidine-tagged Pte1p from Saccharomyces cerevisiae shows high activity toward short and medium chain length acyl-CoAs, including butyryl-CoA, decanoyl-CoA, and 8-methyl-nonanoyl-CoA [1]. While 8-Methyldecanoyl-CoA was not assayed in this study, the close structural homology (C9 vs. C10, both with 8-methyl branching) supports class-level inference that 8-Methyldecanoyl-CoA is also a Pte1p substrate. Notably, deletion of PTE1 severely impairs catabolism of 8-methyl-nonanoic acid, reducing PHA production from 10 × 10⁻⁴ g/g cell dry weight in wild type to <0.02 × 10⁻⁴ g/g in pte1Δ [1].

Acyl-CoA thioesterase Peroxisomal beta-oxidation Branched-chain metabolism

Optimal Use Cases for 8-Methyldecanoyl-CoA Based on Verified Differentiation Evidence


Enzymology of Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Probing Steric Tolerance at Distal Acyl Chain Positions

Use 8-Methyldecanoyl-CoA as a substrate to determine how a methyl branch at C8 affects MCAD binding and catalysis, in contrast to linear decanoyl-CoA (optimal substrate) and 2-methyldecanoyl-CoA (non-substrate). This experiment directly addresses the steric constraints of the MCAD active site beyond the reactive C2-C3 region [1][2].

Metabolic Tracing of Branched-Chain Fatty Acid Beta-Oxidation in Mitochondria

Employ 8-Methyldecanoyl-CoA in coupled mitochondrial assays or cell culture studies to trace the fate of the 8-methyl branch through the beta-oxidation spiral. Compare product profiles (propionyl-CoA, acetyl-CoA, and chain-shortened intermediates) with those from linear decanoyl-CoA and 2-methyl-branched analogs to map enzyme specificities [1][3].

Biosynthetic Precursor for A54145 Lipopeptide Antibiotics in Streptomyces

Utilize 8-Methyldecanoyl-CoA as a substrate or feeding precursor in Streptomyces fradiae fermentations to produce A54145 factors C, D, and E. The strict acyl chain specificity defined in patent literature makes this CoA ester indispensable for generating these specific lipopeptide variants for structure-activity relationship studies [4][5].

Peroxisomal Beta-Oxidation Studies in Yeast: Pte1p Thioesterase Substrate Profiling

Test 8-Methyldecanoyl-CoA as a substrate for purified Pte1p thioesterase from Saccharomyces cerevisiae, expanding the known substrate spectrum beyond 8-methyl-nonanoyl-CoA. Correlate in vitro kinetic parameters with in vivo PHA synthesis from 8-methyldecanoic acid in wild-type and pte1Δ strains [3].

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